molecular formula C20H24N2O3S B12135739 Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate

Cat. No.: B12135739
M. Wt: 372.5 g/mol
InChI Key: XTWXOQBTJRUHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a piperidine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Esterification: The ester functional group is formed through the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-phenyl-2-thiophenecarboxylate: Similar structure but lacks the piperidine moiety.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidine moiety but has a different core structure.

Uniqueness

Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate is unique due to the combination of its thiophene ring, piperidine moiety, and ester functional group. This combination imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

ethyl 5-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-13-17(15-9-5-3-6-10-15)26-19(16)21-18(23)14-22-11-7-4-8-12-22/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3,(H,21,23)

InChI Key

XTWXOQBTJRUHPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.